N-Desisopropylpropranolol
Overview
Description
N-Desisopropylpropranolol is a compound with the molecular formula C13H15NO2 . It is one of the active metabolites of propranolol, a widely prescribed β-adrenergic blocking drug used for treating arrhythmias, thyrotoxicosis, angina pectoris, and hypertension .
Chemical Reactions Analysis
N-Desisopropylpropranolol is generated from propranolol by side-chain N-desisopropylation . It is metabolized to naphthoxylactic acid in rat liver . The metabolism involves monoamine oxidase (MAO) deaminating N-Desisopropylpropranolol to an aldehyde intermediate, and mitochondrial aldehyde dehydrogenase (ALDH) subsequently catalyzes the enantioselective metabolism of the aldehyde intermediate to naphthoxylactic acid .
Scientific Research Applications
Analytical Techniques:
- Fluorometric determination of N-desisopropylpropranolol in plasma and urine has been developed, offering a method to analyze its presence and concentration in biological fluids (Schäfer, Geissler, & Mutschler, 1977).
- Capillary zone electrophoresis has been used for determining propranolol and N-desisopropylpropranolol in human urine, showing its utility in sensitive and rapid drug analysis (Nevado, Flores, Peñalvo, & Bernardo, 2006).
Metabolism Studies:
- Studies have explored the side-chain metabolism of propranolol, involving monoamine oxidase and mitochondrial aldehyde dehydrogenase in the metabolism of N-desisopropylpropranolol to naphthoxylactic acid in rat liver (Imamura, Wu, Noda, & Noda, 2002).
- Another study investigated the involvement of monoamine oxidase and aldehyde reductase in the metabolism of N-desisopropylpropranolol to propranolol glycol in rat liver, offering insights into the enzymatic pathways involved in its metabolism (Wu, Noda, Noda, & Imamura, 2001).
Pharmacokinetic Research:
- LC/MS/MS determination of propranolol and its metabolites, including N-desisopropylpropranolol, in rat plasma has been developed for pharmacokinetic studies (Min, 2005).
- An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites, including N-desisopropylpropranolol, in infants' plasma, demonstrates the applicability of these methods in pediatric pharmacology (He et al., 2018).
properties
IUPAC Name |
1-amino-3-naphthalen-1-yloxypropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,15H,8-9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMCITCRZXLMDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943119 | |
Record name | 1-Amino-3-[(naphthalen-1-yl)oxy]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90943119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desisopropylpropranolol | |
CAS RN |
20862-11-7 | |
Record name | (±)-Desisopropylpropranolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20862-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Desisopropylpropranolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020862117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Amino-3-[(naphthalen-1-yl)oxy]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90943119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NORPROPRANOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23EJC6KS1X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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